![molecular formula C15H9BrO B134669 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one CAS No. 17044-50-7](/img/structure/B134669.png)

10-Bromo-5H-dibenzo[a,d][7]annulen-5-one

Übersicht

Beschreibung

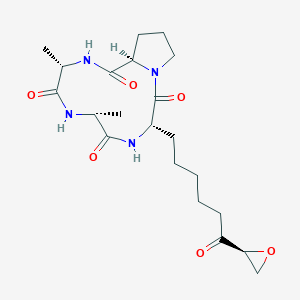

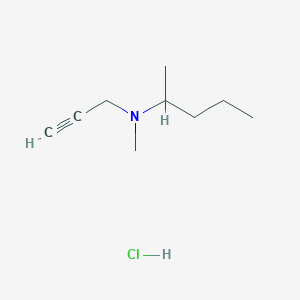

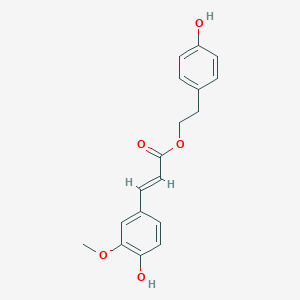

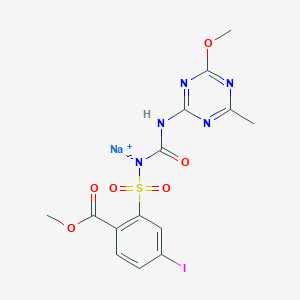

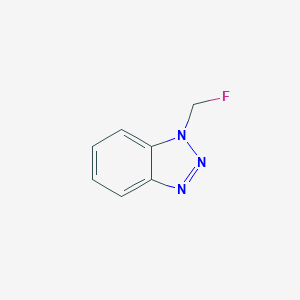

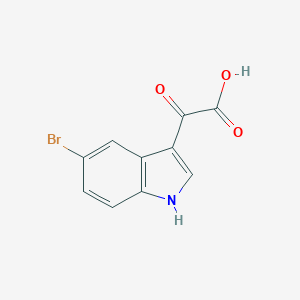

10-Bromo-5H-dibenzoa,dannulen-5-one is a compound with the molecular formula C15H9BrO . It has a molecular weight of 285.13 g/mol . The compound is also known by other names such as 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one and 9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one .

Molecular Structure Analysis

The InChI string for 10-Bromo-5H-dibenzoa,dannulen-5-one is InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H . The Canonical SMILES is C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 17.1 Ų . The compound is non-rotatable . The exact mass and monoisotopic mass are both 283.98368 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Organic Compounds

The compound serves as a versatile intermediate in the synthesis of novel organic molecules. Its bromine atom can undergo various substitution reactions, allowing for the creation of a wide array of derivatives with potential applications in medicinal chemistry and materials science .

Pharmaceutical Research

“10-Bromo-5H-dibenzo[a,d][7]annulen-5-one” is used in the preparation of Nortriptyline metabolites . Nortriptyline is a tricyclic antidepressant, and studying its metabolites can provide insights into its pharmacokinetics and pharmacodynamics.

Biological Testing

As an intermediate in chemical synthesis, “10-Bromo-5H-dibenzo[a,d][7]annulen-5-one” can be used to create compounds for biological testing. This includes the development of new drugs and the study of their interactions with biological targets .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 10-Bromo-5H-dibenzoa,dannulen-5-one are currently unknown. This compound is a relatively new and unique chemical, and research into its specific targets is ongoing.

Mode of Action

The exact mode of action of 10-Bromo-5H-dibenzoa,dIt is believed to involve an intermolecular friedel–crafts-type alkylation and a subsequent intramolecular 7- endo-dig cyclization .

Biochemical Pathways

The biochemical pathways affected by 10-Bromo-5H-dibenzoa,dThe compound is thought to participate in chemical reactions such as amide and γ-butyrolactone cyclization reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 10-Bromo-5H-dibenzoa,dannulen-5-one are not yet fully characterized

Result of Action

The molecular and cellular effects of 10-Bromo-5H-dibenzoa,dannulen-5-one’s action are currently unknown. As research progresses, we will gain a better understanding of these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 10-Bromo-5H-dibenzoa,dannulen-5-one These factors can include temperature, pH, and the presence of other chemicals.

Eigenschaften

IUPAC Name |

9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAFINWXANSYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498237 | |

| Record name | 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |

CAS RN |

17044-50-7 | |

| Record name | 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)

![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)